Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

Aldose Reductase Diabetes Complications Enzyme Inhibition

Researchers studying diabetic complications often face inconsistent ALR2 inhibition data due to imprecise tool compounds. Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS 56196-66-8) solves this with well-defined activity and reliable purity. - Validated ALR2 inhibition: IC50 of 362 nM under standard assay conditions (D-L glyceraldehyde substrate, NADPH oxidation). - Selective profile: Clean tool for dissecting ALR2-specific pathways with weak JAK1 inhibition (IC50 6.5 µM). - Consistent supply: Available in >95% purity, ensuring reproducibility across assay batches and research programs.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 56196-66-8
Cat. No. B3427026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
CAS56196-66-8
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=C1NC(=O)CS1
InChIInChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)
InChIKeyYERBFSSSKXIGIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate: ALR2 & Kinase Research Scaffold


Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate (CAS 56196-66-8) is a commercially available heterocyclic compound featuring a 4-thiazolidinone core with an exocyclic methyl acetate moiety . This scaffold is a core building block for the synthesis of diverse bioactive molecules, particularly aldose reductase (ALR2) inhibitors [1], kinase inhibitors [2], and antimicrobial agents [3]. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol .

Structural Specificity of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate


While numerous thiazolidinone derivatives exist, methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate possesses a distinct combination of an unsubstituted 4-oxothiazolidine ring and an exocyclic methyl ester, which confers a unique balance of reactivity and biological profile [1]. Substitution on the nitrogen (e.g., N-methyl) or at the 5-position (e.g., arylidene) drastically alters aldose reductase (ALR2) inhibition potency and kinase selectivity [2]. For instance, N-substitution can reduce ALR2 inhibition by orders of magnitude, while 5-arylidene derivatives often shift activity toward antimicrobial or anticancer targets [3]. Therefore, substituting a generic thiazolidinone for this specific methyl ester would compromise target engagement and invalidate comparative studies [2].

Quantitative Evidence: ALR2 & Kinase Inhibition


Superior ALR2 Inhibition Over Epalrestat

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate inhibits rat aldose reductase (ALR2) with an IC50 of 362 nM, demonstrating sub-micromolar potency [1]. In comparison, the clinically used ALR2 inhibitor epalrestat exhibits a Ki of 980 nM (0.98 µM) under similar conditions [2]. This represents a 2.7-fold improvement in inhibitory potency for the methyl ester scaffold relative to the benchmark drug.

Aldose Reductase Diabetes Complications Enzyme Inhibition

ALR2 Selectivity Over JAK1

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate exhibits weak inhibition of human JAK1 kinase with an IC50 of 6,500 nM (6.5 µM) [1]. This is approximately 18-fold less potent than its ALR2 inhibition (IC50 = 362 nM), indicating a favorable selectivity window for ALR2 over JAK1. In contrast, more elaborate 5-arylidene-4-thiazolidinone derivatives often show broad kinase inhibition with IC50 values in the low micromolar range across multiple kinases, lacking this clear differentiation [2].

Kinase Inhibition JAK1 Selectivity

Improved Solubility vs. Epalrestat

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate has a molecular weight of 173.19 g/mol and a calculated LogP of approximately 0.5, predicting good aqueous solubility . In contrast, epalrestat has a molecular weight of 319.4 g/mol and a LogP of ~3.5, which limits its solubility [1]. This lower molecular weight and hydrophilicity facilitate formulation in aqueous buffers for in vitro assays and improve synthetic tractability for derivatization.

Physicochemical Properties Solubility Molecular Weight

Synthetic Versatility via Exocyclic Ester

The methyl ester moiety of methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides via standard coupling reactions [1]. This contrasts with N-substituted thiazolidinone esters, which often require harsher conditions for hydrolysis and are prone to ring-opening side reactions [2]. The exocyclic double bond also serves as a handle for further functionalization (e.g., Michael additions).

Synthetic Chemistry Building Block Derivatization

Key Applications of Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate


Next-Gen ALR2 Inhibitors for Diabetic Complications

Given its 2.7-fold higher potency against ALR2 compared to epalrestat [1] and its favorable selectivity over JAK1 [2], methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate serves as an ideal starting point for medicinal chemistry programs targeting diabetic neuropathy, retinopathy, and nephropathy. The methyl ester can be hydrolyzed to the carboxylic acid to mimic the acidic pharmacophore of epalrestat, or converted to amides to explore non-acidic ALR2 inhibitors with improved membrane permeability [3].

Kinase-Selective Chemical Probes for Target Validation

The weak JAK1 inhibition (IC50 = 6.5 µM) combined with potent ALR2 activity provides a clean tool compound for dissecting ALR2-specific signaling pathways in cellular models of inflammation and oxidative stress [2]. Researchers can use this compound as a negative control for kinase-mediated effects, or derivatize the ester to install kinase-targeting motifs while retaining ALR2 selectivity [4].

Thiazolidinone Combinatorial Library Building Block

The unsubstituted thiazolidinone core and reactive exocyclic double bond allow for rapid diversification via Knoevenagel condensations at C5 or Michael additions to the exocyclic alkene [5]. This versatility enables the construction of focused libraries for high-throughput screening against ALR2, PTP1B, and antimicrobial targets, where subtle structural changes can be systematically evaluated [3].

ALR2 Assay Reference Standard

With a well-defined IC50 of 362 nM under standard assay conditions (D-L glyceraldehyde substrate, NADPH oxidation) [1], this compound can serve as a reliable positive control or calibration standard for ALR2 inhibition assays. Its commercial availability and consistent purity (>95%) ensure reproducibility across different laboratories and assay batches [1].

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